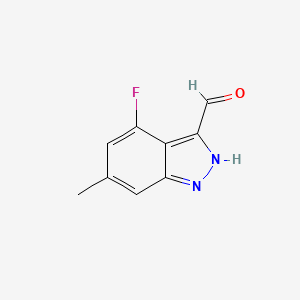

4-fluoro-6-methyl-2H-indazole-3-carbaldehyde

Descripción general

Descripción

4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde is a fluorinated indazole derivative with a molecular formula of C9H7FN2O. Indazoles are a class of heterocyclic aromatic organic compounds that have garnered significant attention due to their diverse biological activities and applications in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Transition Metal Catalyzed Reactions: One common method involves the use of transition metals like copper (Cu) or silver (Ag) to catalyze the formation of indazoles. For example, Cu(OAc)2-catalyzed reactions can facilitate the formation of 1H-indazoles by N-N bond formation under an oxygen atmosphere.

Reductive Cyclization Reactions: These reactions typically involve the reduction of azides to form indazoles. This method is often employed for the synthesis of 2H-indazoles.

Metal-Free Reactions: Some synthetic routes do not require metal catalysts and can be performed under solvent-free conditions. For instance, iodine-mediated intramolecular aryl and sp3 C-H amination can be used to synthesize indazoles.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthetic routes that prioritize yield, purity, and cost-effectiveness. These methods may include continuous flow chemistry and automated synthesis platforms to ensure consistency and scalability.

Types of Reactions:

Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones on the indazole ring.

Reduction: Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities on the indazole ring.

Substitution: Substitution reactions can be used to replace hydrogen atoms on the indazole ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride, potassium tert-butoxide).

Major Products Formed:

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or alkylated indazoles.

Aplicaciones Científicas De Investigación

Antitumor Activity

The indazole scaffold, including derivatives like 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde, has been extensively studied for its antitumor properties. Recent research indicates that compounds derived from indazoles can act as potent inhibitors of various kinases involved in cancer progression.

- Polo-like Kinase 4 (PLK4) Inhibition : Compounds based on indazole structures have shown significant inhibitory effects against PLK4, a kinase implicated in tumor growth. For instance, derivatives synthesized from indazole scaffolds demonstrated nanomolar potency in inhibiting HCT116 colon cancer cell growth in mouse models .

- Fibroblast Growth Factor Receptors (FGFRs) : Indazole derivatives have also been evaluated for their ability to inhibit FGFRs, which are critical in various cancers. For example, a study reported that certain indazole derivatives exhibited IC50 values as low as 2.0 nM against FGFR1, indicating strong potential for development as cancer therapeutics .

Other Biological Activities

Beyond antitumor activity, this compound and its analogs have shown promise in other therapeutic areas:

- Kinase Inhibition : Indazoles have been identified as effective inhibitors of several kinases such as Pim kinases and TTK (Tension Type Kinase), with some derivatives achieving single-digit nanomolar IC50 values .

- Antimicrobial Properties : Certain indazole derivatives have demonstrated antimicrobial activity, suggesting their potential use in treating bacterial infections .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the functionalization of the indazole core. Recent advancements in synthetic methodologies include:

- Visible-Light-Induced Reactions : A novel approach using visible light has been developed for the efficient synthesis of functionalized 3-acyl-2H-indazoles, which could be adapted for synthesizing carbaldehyde derivatives .

- Microwave-Assisted Reactions : Microwave-assisted techniques have been employed to enhance reaction rates and yields when synthesizing indazole derivatives with various substituents .

Clinical Trials and Research Findings

Several studies highlight the clinical relevance of indazole derivatives:

- A series of indazole-based compounds were tested for their ability to inhibit specific cancer cell lines, showing promising results that warrant further investigation in clinical settings . These studies often involve evaluating the efficacy of compounds in xenograft models to assess their potential as anticancer agents.

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding how modifications to the indazole structure affect biological activity:

Mecanismo De Acción

The mechanism by which 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors to modulate their activity. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparación Con Compuestos Similares

4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde is unique due to its specific substitution pattern on the indazole ring. Similar compounds include:

4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde: This compound differs in the position of the methyl group.

4-Fluoro-6-methyl-1H-indazole-3-carbaldehyde: This compound differs in the position of the nitrogen atom in the ring.

These compounds may exhibit different biological activities and chemical properties due to their structural differences.

Actividad Biológica

4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings, including data tables and case studies.

Synthesis

The synthesis of this compound typically involves the formylation of indazole derivatives. Recent advancements have utilized microwave-assisted methods for regioselective formylation, allowing for efficient production of this compound and its derivatives .

Antitumor Activity

Research has indicated that indazole derivatives, including this compound, exhibit significant antitumor properties. In vitro assays have shown that these compounds can inhibit various cancer cell lines. For instance, a study reported IC50 values for related indazole derivatives against human tumor cell lines, demonstrating their cytotoxic potential .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 0.02 - 8.4 |

| Related Indazole Derivative | HCT-15 (Colon) | 0.02 - 50 |

Kinase Inhibition

This compound has been studied for its inhibitory effects on various kinases, including GSK-3β and ROCK-1. These kinases are crucial in numerous signaling pathways associated with cancer progression and other diseases. The compound has shown competitive inhibition with IC50 values in the low nanomolar range, indicating potent activity .

| Kinase | IC50 (nM) |

|---|---|

| GSK-3β | 8 |

| ROCK-1 | 10 |

Case Studies

- Antitumor Efficacy : A case study involving the treatment of lung cancer cells with this compound demonstrated a significant reduction in cell viability at concentrations as low as 0.5 µM, suggesting its potential as an effective therapeutic agent against lung carcinoma .

- Kinase Inhibition Study : Another study focused on the compound's role as a GSK-3β inhibitor showed that it could modulate cellular pathways involved in apoptosis and cell proliferation, further supporting its antitumor potential .

Análisis De Reacciones Químicas

Nucleophilic Additions at the Carbaldehyde Group

The aldehyde functionality serves as a key site for nucleophilic attack. In the presence of amines, it forms Schiff bases via condensation. For example:

-

Reaction with primary amines under anhydrous conditions yields imine derivatives.

-

Use of NaBH₄ or other reducing agents converts these intermediates to secondary amines.

Mechanistic Insight :

The carbonyl oxygen activates the aldehyde for nucleophilic addition, while the fluorine atom enhances electrophilicity through inductive effects. Steric hindrance from the methyl group at position 6 may slow reaction rates with bulky nucleophiles .

Radical-Mediated Coupling Reactions

The carbaldehyde participates in visible-light-driven decarboxylative coupling with α-keto acids. A recent protocol achieved 48–78% yields for 3-acyl-2H-indazole derivatives under optimized conditions :

| Entry | Substrate | α-Keto Acid | Solvent System | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Fluoro-6-methyl | Phenylglyoxylic | MeCN/HFIP (3:1) | 64 |

| 2 | 4-Fluoro-6-methyl | 4-Cl-Phenyl | MeCN/HFIP (3:1) | 58 |

Key Conditions :

-

Light Source : 420–425 nm LED.

-

Solvent : Degassed MeCN/HFIP (3:1 v/v).

-

Additives : None required (self-catalyzed via energy transfer).

The reaction proceeds through a radical pathway involving acyl radicals generated from α-keto acids, which couple with the indazole core .

Microwave-Assisted C3-Formylation

While the compound itself is already formylated, studies on analogous 2H-indazoles reveal that Selectfluor® and DMSO under microwave irradiation enable regioselective C3-formylation. Key findings include :

-

Reagent : Selectfluor® (3 equiv), DMSO solvent.

-

Conditions : Microwave, 120°C, 1 hour.

-

Yield : 55–71% (depending on substituents).

Mechanism :

DMSO acts as a methyl radical source, which couples with the indazole radical intermediate. Dissolved oxygen traps the peroxy species, leading to aldehyde formation .

Influence of Substituents on Reactivity

-

Fluorine (C4) : Enhances electrophilicity at C3 via -I effect, accelerating nucleophilic additions.

-

Methyl (C6) : Introduces steric hindrance, reducing reaction rates with bulky reagents (e.g., ortho-substituted aryl Grignard reagents) .

Comparative Reactivity Data

The table below summarizes reaction outcomes for structurally similar indazoles :

| Reaction Type | Substrate | Yield (%) | Key Factor Affecting Yield |

|---|---|---|---|

| Decarboxylative coupling | 4-Fluoro-6-methyl | 64 | Solvent polarity |

| C3-Formylation | 2H-Indazole (unsubstituted) | 71 | Microwave irradiation |

| Schiff base formation | 4-Fluoro-1H-indazole | 82 | Electron-deficient aldehyde |

Challenges and Limitations

Propiedades

IUPAC Name |

4-fluoro-6-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-2-6(10)9-7(3-5)11-12-8(9)4-13/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFDMOJFKNNSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646504 | |

| Record name | 4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-22-5 | |

| Record name | 4-Fluoro-6-methyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.